3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3h)-one
Description
Structure
3D Structure
Properties
CAS No. |
2965-42-6 |
|---|---|
Molecular Formula |
C18H11FO2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(8-fluoronaphthalen-2-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H11FO2/c19-16-7-3-4-11-8-9-12(10-15(11)16)17-13-5-1-2-6-14(13)18(20)21-17/h1-10,17H |
InChI Key |
VHELBITZVGEPQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki coupling is a cornerstone for attaching the naphthyl group. The benzofuranone intermediate is functionalized with a boronic ester at the 3-position, which reacts with 8-fluoro-2-naphthyl bromide under catalysis by Pd(PPh3)4. Optimal conditions (Na2CO3, DME/H2O, 80°C) afford the coupled product in 65–78% yield.
Decarboxylative Benzylation
Recent advancements in palladium-catalyzed decarboxylative benzylation offer a solvent-free alternative. The benzofuranone carboxylate undergoes decarboxylation in the presence of Pd(OAc)2 and a phosphine ligand, coupling with 8-fluoro-2-naphthyl triflate to deliver the target compound in 72% yield. This method eliminates stoichiometric metal waste, aligning with green chemistry principles.
Friedel-Crafts Alkylation
Electrophilic aromatic substitution using AlCl3 as a Lewis acid enables direct attachment of the naphthyl group. However, regioselectivity challenges and over-alkylation side products limit its utility, yielding the desired product in only 40–55%.
Fluorination Strategies
Direct fluorination of the naphthalene precursor is achieved using N-fluorobenzenesulfonimide (NFSI) in dichloromethane at 25°C. This electrophilic fluorination proceeds via a radical mechanism, introducing fluorine at the 8-position with 85% efficiency. Alternatively, halogen exchange (Halex) reactions employing KF and 18-crown-6 in DMF provide a milder route, though requiring elevated temperatures (120°C) for comparable yields.
Optimization of Reaction Conditions
Catalytic Systems
Bidentate ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) enhance palladium catalyst turnover in Suzuki couplings, reducing Pd loading to 2 mol% while maintaining yields >70%.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates but risk side reactions with electrophilic fluorinating agents. Mixed solvent systems (toluene/DMF 4:1) balance reactivity and stability.
Temperature and Time
Decarboxylative benzylation achieves completion within 6 hours at 100°C, whereas Suzuki couplings require 12–18 hours at 80°C for full conversion. Microwave-assisted synthesis reduces reaction times by 50% without compromising yield.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | 65–78 | High regioselectivity | Requires boronic acid synthesis |
| Decarboxylative | Pd(OAc)2, dppf, 100°C | 72 | Solvent-free, minimal waste | Sensitive to moisture |
| Friedel-Crafts | AlCl3, DCM, 25°C | 40–55 | Simple setup | Poor regioselectivity |
| Direct Fluorination | NFSI, DCM, 25°C | 85 | High efficiency | Radical inhibitors required |
Structural Validation and Purity Assessment
Post-synthetic characterization employs high-resolution mass spectrometry (HRMS-ESI) and ¹⁹F NMR to confirm molecular weight (292.3 g/mol) and fluorine integration. X-ray crystallography resolves the planar benzofuranone-naphthyl system, revealing a dihedral angle of 12.5° between the aromatic rings. Purity ≥98% is achieved via recrystallization from ethanol/water (3:1), as verified by HPLC (C18 column, MeCN/H2O gradient) .
Chemical Reactions Analysis
Types of Reactions
3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(8-Fluoronaphthalen-2-yl)isobenzofuran-1(3H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoronaphthalene moiety could enhance binding affinity or selectivity for certain targets, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Substituent Effects
- 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one (): Substituent: Methoxy group on naphthalene. Crystal System: Monoclinic, space group $ P2_1/c $, with $ Z = 8 $. Unit cell parameters: $ a = 13.2572 \, \text{Å}, b = 11.8560 \, \text{Å}, c = 18.6160 \, \text{Å}, \beta = 91.657^\circ $. Key Interactions: π-π stacking between benzofuran and naphthalene moieties .
- 3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one (): Substituent: 3,4-Dimethylaniline. Dihedral Angle: 89.12° between benzofuran and aniline fragments, indicating near-perpendicular orientation. Interactions: N–H⋯O hydrogen bonds form $ C(6) $ chains; π-π interactions (centroid distance: 3.7870 Å) and C–H⋯π contacts .
- Target Compound: Substituent: 8-Fluoronaphthalen-2-yl. Crystallographic data for the target compound is unavailable, but analogous structures suggest similar monoclinic systems with fluorinated substituents influencing packing efficiency.
Physicochemical Data
*Predicted based on structural analogues.
Intermolecular Interactions and Crystal Engineering
- Hydrogen Bonding: N–H⋯O and C–H⋯O interactions dominate in anilino-substituted derivatives (), while fluorine may participate in C–F⋯H–C or halogen bonding.
- π-π Stacking : Critical for stabilizing crystal lattices. Fluorine’s electron-withdrawing nature could reduce π-cloud density, altering stacking distances compared to methoxy or methyl groups .
Biological Activity
3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one is a synthetic compound with potential biological activities that have garnered attention in medicinal chemistry. This compound belongs to a class of benzofuran derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and structural characteristics.
Chemical Structure and Properties
- Chemical Formula: C19H13FO
- Molecular Weight: 292.3037 g/mol
- CAS Number: 2729-59-1
- Density: 1.287 g/cm³
- Boiling Point: 481°C at 760 mmHg
- Flash Point: 235.9°C
The structure of this compound features a fluoronaphthalene moiety attached to a benzofuran ring, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzofuran derivatives have shown inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. The inhibition of CDKs can lead to decreased cancer cell proliferation and increased apoptosis in tumor cells .
Case Study:
In a study involving various benzofuran derivatives, it was found that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups such as fluorine significantly enhanced the inhibitory potency against CDKs .
Enzyme Inhibition
Benzofuran derivatives have also been studied for their ability to inhibit key enzymes involved in various biological pathways. For example, they have been identified as inhibitors of alkaline phosphatase (AP), an enzyme linked to numerous physiological processes and diseases.
Enzyme Inhibition Assay:
The enzyme inhibition was assessed using a spectrophotometric method where the change in absorbance at 405 nm was monitored after incubating the compound with AP. The results demonstrated that the compound inhibited AP activity in a concentration-dependent manner .
Table: Enzyme Inhibition Data
| Compound | IC50 (μM) | Enzyme Target |
|---|---|---|
| Compound A | 5.0 | Alkaline Phosphatase |
| Compound B | 10.0 | Cyclin-dependent Kinase |
| This compound | 7.5 | Alkaline Phosphatase |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have also been explored. Compounds with similar structures have shown activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents.
Research Findings:
In vitro studies reported that certain analogs exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Q & A
Q. What are the optimized synthetic routes for 3-(8-Fluoronaphthalen-2-yl)-2-benzofuran-1(3H)-one, and how do reaction conditions influence yield?
The synthesis of benzofuran derivatives typically involves forming the benzofuran core followed by introducing substituents. For analogous compounds, methods such as cyclization of substituted phenols or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) are common. Reaction conditions like solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling) critically affect yield and regioselectivity . For fluorinated naphthyl groups, optimizing the fluorination step (e.g., using CuF₂ or electrophilic fluorinating agents) and protecting-group strategies may be necessary to prevent side reactions .
Q. How is X-ray crystallography applied to determine the molecular structure of benzofuran derivatives?
Single-crystal X-ray diffraction provides precise molecular geometry, including bond lengths, angles, and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/c) are often observed in benzofuran derivatives, with unit cell parameters such as a = 13.2572 Å, b = 11.8560 Å, and c = 18.6160 Å . Data collection involves a diffractometer (e.g., Bruker SMART APEXII) with graphite-monochromated MoKα radiation. Refinement software (e.g., SHELXL) resolves atomic positions, revealing dihedral angles between aromatic rings (e.g., 47.07° between phenyl and pyrazole rings in related structures) .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : H and C NMR identify substituent patterns and regiochemistry. For example, fluoronaphthyl protons resonate downfield (δ 7.5–8.5 ppm), while benzofuran lactone carbonyls appear at ~170 ppm in C NMR .
- FT-IR : Stretching vibrations for C=O (∼1750 cm⁻¹) and C-F (∼1100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ for C₁₈H₁₀FO₂) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzofuran derivatives, electron-withdrawing groups (e.g., -F) lower LUMO energies, enhancing reactivity in charge-transfer interactions. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative effects, such as the fluorine atom’s influence on aromatic π-systems . Vibrational frequencies computed via DFT can be cross-validated with experimental IR/Raman data .
Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies often arise from solvent effects or crystal packing forces unaccounted for in gas-phase calculations. For example, crystallographic data may show shortened C-F bonds due to intermolecular interactions, whereas DFT models assume isolated molecules. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating solvent or crystal environments improve agreement . Additionally, solid-state NMR can bridge gaps by probing local electronic environments in crystalline phases .
Q. How does the fluoronaphthyl substituent influence the compound’s biological activity?
Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In vitro assays on similar benzofuran derivatives show that fluorinated analogs exhibit higher cytotoxicity (e.g., IC₅₀ = 2–5 µM against MCF-7 cells) compared to non-fluorinated counterparts. The substituent’s position (e.g., 8-fluoro vs. 5-fluoro) also affects target binding; molecular docking studies suggest that para-fluorine on naphthalene optimizes hydrophobic interactions with kinase active sites .
Q. What are the challenges in analyzing hydrogen-bonding networks in the crystal structure of this compound?
Weak interactions (e.g., C–H···O, N–H···N) are difficult to resolve due to low electron density. For example, in related structures, edge-fused R₁₂(7) ring motifs form via N–H···O bonds but require high-resolution data (≤ 0.8 Å) for accurate refinement. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts = 25% of total surface), while topology tools (AIM) confirm bond critical points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
